molecular formula C18H13ClF3NO3S B8793933 Goat-IN-1

Goat-IN-1

Cat. No.: B8793933
M. Wt: 415.8 g/mol
InChI Key: IXAAPJMGWLXOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GOAT-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.

    Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.

    Purification and Quality Control: Industrial purification methods include large-scale chromatography and crystallization, followed by rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

GOAT-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Mechanism of Action

GOAT-IN-1 exerts its effects by inhibiting the enzyme ghrelin O-acyltransferase (GOAT). This inhibition prevents the acylation of ghrelin, thereby reducing its activity. The molecular targets and pathways involved include:

Properties

Molecular Formula

C18H13ClF3NO3S

Molecular Weight

415.8 g/mol

IUPAC Name

2-[4-chloro-6-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy]-1-benzothiophen-3-yl]acetic acid

InChI

InChI=1S/C18H13ClF3NO3S/c1-9-10(2-3-15(23-9)18(20,21)22)7-26-12-5-13(19)17-11(4-16(24)25)8-27-14(17)6-12/h2-3,5-6,8H,4,7H2,1H3,(H,24,25)

InChI Key

IXAAPJMGWLXOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)COC2=CC3=C(C(=C2)Cl)C(=CS3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl(4-chloro-6-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy)-1-benzothiophen-3-yl)acetate (160 mg) and THF (2 mL) was added 1N NaOH (1 mL) at room temperature. The mixture was refluxed for 1 h. The mixture was neutralized with 1N HCl at room temperature and extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was crystallized from EtOAc-hexane to give the title compound (143 mg).
Name
methyl(4-chloro-6-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy)-1-benzothiophen-3-yl)acetate
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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